3-(4-(Trifluoromethyl)phenyl)propan-1-ol
Description
Significance and Research Context
3-(4-(Trifluoromethyl)phenyl)propan-1-ol is an aromatic alcohol that has garnered attention in academic and industrial research primarily for its role as a key building block in the synthesis of more complex molecules. Its chemical structure, featuring a propanol (B110389) chain attached to a phenyl ring substituted with a trifluoromethyl group, imparts unique properties that are valuable in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is particularly significant; its strong electron-withdrawing nature and high lipophilicity can substantially alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.
In the context of academic research, this compound is frequently utilized as a starting material or intermediate in the development of novel pharmaceutical agents. lookchem.com The presence of both a reactive hydroxyl group and a modifiable aromatic ring allows for a wide range of chemical transformations. Researchers explore its utility in constructing libraries of compounds for high-throughput screening and in the targeted synthesis of molecules with potential therapeutic applications. Its physical properties, such as being a white powder at room temperature, are also noted in supplier specifications. lookchem.com
Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C10H11F3O |
| Molecular Weight | 204.19 g/mol |
| CAS Number | 180635-74-9 |
| Appearance | White powder lookchem.com |
| Storage | 2-8°C Refrigerator |
Historical Perspectives of Trifluoromethylated Propanols in Organic Synthesis
The study of organofluorine chemistry, which encompasses compounds like this compound, has a rich history dating back to the 19th century. nih.gov However, it was in the latter half of the 20th century that the introduction of fluorine into organic molecules became a cornerstone of drug design and materials science. nih.gov The development of trifluoromethylated compounds is a significant chapter in this history. Initially, the synthesis of such molecules was hampered by the lack of effective and selective fluorinating agents. nih.govbeilstein-journals.org
A pivotal moment in this field was the development of so-called "shelf-stable electrophilic trifluoromethylating reagents". nih.govbeilstein-journals.org Before these advancements, the incorporation of a -CF3 group was a challenging synthetic step. The work of researchers like Yagupolskii, Umemoto, and Togni led to the creation of reagents that made trifluoromethylation more accessible and practical for synthetic chemists in both academic and industrial settings. nih.govbeilstein-journals.org These developments paved the way for the synthesis of a vast array of trifluoromethylated building blocks, including alcohols like propanols. The ability to strategically place a trifluoromethyl group on an aromatic ring, as seen in the subject compound, allowed for fine-tuning the electronic and steric properties of molecules, a crucial aspect in the rational design of new chemical entities. nih.gov
Structural Analogs and Their Academic Relevance
The academic relevance of this compound is further highlighted when examining its structural analogs. Positional isomers, where the trifluoromethyl group is at the ortho- or meta- position of the phenyl ring, are of particular interest. The meta-isomer, 3-(3-(Trifluoromethyl)phenyl)propan-1-ol, is a well-documented and crucial intermediate in the synthesis of Cinacalcet. nih.govmdpi.com Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia. nih.govmdpi.com The synthesis of Cinacalcet involves the reductive amination of the corresponding aldehyde, which is derived from 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. mdpi.com
The academic exploration of these analogs allows for the study of structure-activity relationships (SAR). By comparing the biological activities and physical properties of the ortho-, meta-, and para-isomers, researchers can deduce the optimal substitution pattern for a desired therapeutic effect. For instance, the position of the -CF3 group can influence how a molecule binds to a biological target.
Other structural analogs of academic interest include those with different side chains or additional substituents on the aromatic ring. For example, related compounds such as (E)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol, which contains a double bond in the propanol chain, are also studied. pharmaffiliates.com The investigation of these analogs contributes to a deeper understanding of how subtle structural modifications can lead to significant changes in chemical reactivity and biological function.
Comparison of Key Structural Analogs
| Compound Name | CAS Number | Key Academic Relevance |
|---|---|---|
| This compound | 180635-74-9 | Building block for APIs. lookchem.com |
| 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Key intermediate in the synthesis of Cinacalcet. nih.govmdpi.com |
| 3-(2-(Trifluoromethyl)phenyl)propan-1-ol | 86350-68-1 | Investigated as a building block in medicinal chemistry. pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCHJYSYGXHSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625664 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180635-74-9 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 3-(4-(Trifluoromethyl)phenyl)propan-1-ol
Traditional methods for synthesizing this primary alcohol rely on foundational organic reactions, primarily the reduction of carbonyl compounds and carboxylic acid derivatives, and the hydroboration-oxidation of alkenes.
Reduction-based methods are a cornerstone for the synthesis of this compound. These approaches typically start from a precursor molecule that already contains the required carbon skeleton but features a more oxidized functional group at the terminal position of the propyl chain. The choice of reducing agent is critical and depends on the nature of the starting material.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of carboxylic acids and esters, like 3-(4-(trifluoromethyl)phenyl)propanoic acid and its corresponding ethyl ester. Milder reagents, such as sodium borohydride (NaBH₄), are typically used for the reduction of aldehydes, for instance, 3-(4-(trifluoromethyl)phenyl)propanal.
Table 1: Reduction-Based Synthesis Reactions
| Starting Material | Reducing Agent | Solvent | Product |
|---|---|---|---|
| 3-(4-(trifluoromethyl)phenyl)propanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |
| Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |
The hydroboration-oxidation reaction provides a powerful method for the anti-Markovnikov hydration of alkenes, making it an ideal route for synthesizing primary alcohols from terminal alkenes. libretexts.orglibretexts.orgbyjus.com This two-step process ensures high regioselectivity, placing the hydroxyl group on the less substituted carbon of the original double bond. libretexts.orgvedantu.com
The synthesis of this compound via this approach begins with the precursor 4-(trifluoromethyl)allylbenzene.
Hydroboration: The alkene is treated with borane (BH₃), often complexed with tetrahydrofuran (THF). The borane adds across the double bond in a concerted, syn-addition manner, with the boron atom attaching to the terminal, less sterically hindered carbon. libretexts.orgbyjus.commasterorganicchemistry.com
Oxidation: The resulting organoborane intermediate is then oxidized in situ using hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the final primary alcohol product. byjus.commasterorganicchemistry.com
Table 2: Hydroboration-Oxidation Synthesis
| Step | Reagents | Intermediate/Product | Key Feature |
|---|---|---|---|
| 1. Hydroboration | 4-(trifluoromethyl)allylbenzene, BH₃·THF | Trialkylborane | Anti-Markovnikov addition of boron |
Novel and Emerging Synthetic Strategies
Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for preparing fluorinated compounds and their precursors. These include catalytic cross-coupling reactions, transformations of derived compounds, and innovative electrochemical pathways.
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. synarchive.comnih.gov This reaction is exceptionally useful for synthesizing precursors to this compound. For example, 1-bromo-4-(trifluoromethyl)benzene can be coupled with an allylic partner, such as acrolein diethyl acetal, to construct the necessary C₆-C₃ skeleton. nih.gov
The general mechanism involves several key steps:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the palladium-aryl bond.
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, regenerating the double bond in a new position and forming the product. nih.gov
The resulting product, an unsaturated acetal, can then be hydrogenated to saturate the double bond and subsequently hydrolyzed or reduced to yield the target alcohol. nih.gov
Table 3: Mizoroki-Heck Reaction for Precursor Synthesis
| Aryl Halide | Alkene Partner | Catalyst System | Product (Precursor) |
|---|
While not a direct synthesis of the target alcohol, reductive amination is a crucial transformation for compounds derived from it. The primary alcohol, this compound, can be oxidized to its corresponding aldehyde, 3-(4-(trifluoromethyl)phenyl)propanal. This aldehyde is a key intermediate for synthesizing more complex molecules, such as the drug Cinacalcet. nih.gov
Reductive amination involves the reaction of this aldehyde with an amine (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) to form an imine, which is then reduced in situ to the corresponding secondary amine. This process creates a new carbon-nitrogen bond and is fundamental in pharmaceutical synthesis.
Electrochemical methods represent a frontier in the synthesis of fluorinated organic compounds, offering sustainable and often catalyst-free alternatives to traditional reagents. nih.gov Recent research has demonstrated electrophotochemical approaches for the trifluoromethylation of arenes using inexpensive and readily available trifluoroacetic acid (TFA) as the CF₃ source. acs.orgchemistryviews.orgnih.gov This technique involves the selective oxidation of TFA to generate CF₃ radicals, which then add to the aromatic ring. acs.org
Furthermore, electrochemical methods have been developed for the modification of existing trifluoromethyl groups. For example, the electrochemical mono-deuterodefluorination of Ar-CF₃ compounds using deuterium oxide (D₂O) as the deuterium source allows for the precise synthesis of Ar-CF₂D motifs, which are of significant interest in medicinal chemistry for their potential to modulate metabolic stability. chinesechemsoc.org These emerging strategies provide powerful tools for the broader field of fluorinated compound synthesis.
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms of formation is crucial for the development of efficient synthetic routes. This involves studying the transient species and reaction pathways that lead to the final product.
Radical Anion Intermediates in Related Reductions
The reduction of aromatic compounds containing trifluoromethyl groups, such as those in the synthesis of this compound precursors, can proceed through radical intermediates. The general mechanism for the C–F bond cleavage in trifluoromethylarenes begins with a single-electron reduction to form a radical anion intermediate. ccspublishing.org.cn This intermediate can then eliminate a fluoride anion to yield a difluorobenzyl radical. ccspublishing.org.cn
These radical species are key intermediates that can undergo further reactions. For instance, under strongly reductive conditions, they can be reduced to carbanions, which can then be trapped by electrophiles. ccspublishing.org.cn In other pathways, these radicals can engage in intermolecular coupling with alkenes to form new carbon-carbon bonds. ccspublishing.org.cn The generation and reaction of these radical intermediates are highly sensitive to the electronic properties of the trifluoromethylaromatic ring and the reaction conditions, such as the presence of a photocatalyst or other reducing agents. ccspublishing.org.cn Cleavage of the C–F bond in CF3 groups can also occur via heterolytic pathways, but defluorination reactions proceeding through radical intermediates offer versatile alternative routes for chemical bond formation. ccspublishing.org.cn
Nucleophilic Attack Mechanisms in Ether Formation
The formation of ethers from alcohols, a potential subsequent reaction for this compound, typically involves nucleophilic substitution. While classic methods like the Williamson ether synthesis are common, direct cross-coupling of two different alcohols presents a more atom-economical approach. nih.gov In such reactions, an acid catalyst, like trifluoroacetic acid (TFA), can facilitate the formation of a benzylic carbocation from one alcohol. This carbocation is then trapped by the second alcohol, acting as a nucleophile, to form the unsymmetrical ether with water as the only byproduct. nih.gov
In the context of related nucleophilic substitution reactions, such as fluorination, the mechanism can be complex. For example, in crown ether-mediated nucleophilic fluorination of alkyl halides, alcohol side products can form. acs.orgnih.govresearchgate.net This occurs even with trace amounts of water, which is typically unreactive in SN2 reactions. acs.orgnih.gov Theoretical calculations and experiments have shown that the deprotonation of water is driven by the formation of the stable bifluoride ion (HF₂⁻), leading to a small concentration of a highly reactive hydroxide-crown ether complex. acs.orgnih.govresearchgate.net This complex can then compete with the fluoride nucleophile, attacking the substrate via an SN2 mechanism to produce the alcohol. acs.org The SN2 reaction mechanism is a fundamental pathway in organic chemistry for leveraging functional groups for nucleophilic substitution. ucla.edu
Stereoselective Synthesis Mechanisms of Chiral Alcohols
Achieving stereoselectivity is a significant goal in the synthesis of chiral alcohols, which are valuable building blocks in medicinal chemistry. nih.gov One prominent strategy is the asymmetric reduction of a prochiral ketone precursor. This can be accomplished using biocatalysts, such as recombinant E. coli cells expressing a carbonyl reductase. nih.gov For instance, the reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high enantiomeric excess (>99.9%). nih.gov The mechanism involves the enzyme's active site binding the substrate in a specific orientation, allowing for the stereoselective transfer of a hydride from a cofactor (like NADPH) to the carbonyl carbon.
Another powerful approach is transition-metal-catalyzed asymmetric synthesis. Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to synthesize chiral 3-aryl-1-indanones with excellent enantioselectivities (up to 95% ee). nih.govorganic-chemistry.org In this mechanism, a chiral ligand, such as MonoPhos, coordinates to the rhodium center, creating a chiral environment. nih.govorganic-chemistry.org This chiral catalyst then facilitates the intramolecular cyclization of a chalcone derivative, controlling the stereochemical outcome of the newly formed stereocenter. nih.govorganic-chemistry.org Dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer using a metal catalyst, is another effective method for producing enantiopure chiral alcohols and their esters. mdpi.com
Optimization of Reaction Conditions for Research Scale
The successful synthesis of this compound and its precursors on a research scale hinges on the careful optimization of various reaction parameters.
Catalyst Systems and Ligand Effects
Catalyst and ligand choice are paramount in reactions like the Mizoroki–Heck cross-coupling, which can be used to synthesize precursors to the target molecule. In the synthesis of an intermediate for Cinacalcet, which shares a similar structural motif, a Mizoroki–Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal was optimized. nih.gov The study avoided phosphine ligands and instead utilized a system of palladium(II) acetate (Pd(OAc)₂) with tetrabutylammonium acetate (nBu₄NOAc). nih.gov The nature of the ligand and base was found to significantly affect the reaction's selectivity. For example, steric hindrance in the base appeared to play a crucial role, and the counter-ion of the tetrabutylammonium salt (acetate vs. bromide) also had a strong effect on selectivity. nih.gov
| Entry | Catalyst | Ligand/Additive | Base | Selectivity (Product A:Product B) |
| 1 | Pd(OAc)₂ | nBu₄NOAc | K₂CO₃ | 80:20 |
| 2 | Pd(OAc)₂ | nBu₄NBr | K₂CO₃ | 40:60 |
| 3 | Pd(OAc)₂ | nBu₄NBr | DBU | 58:0 (58% Conv.) |
| 4 | Pd(OAc)₂ | nBu₄NBr | DCHMA | 50:45 |
| 5 | Pd(OAc)₂ | nBu₄NOAc (97%) | K₂CO₃ | 99:1 |
Solvent Systems and Temperature Control
Solvent and temperature are critical variables that must be fine-tuned to maximize yield and selectivity while minimizing side reactions. In the aforementioned Mizoroki–Heck reaction, various solvents were screened, including N,N-dimethylformamide (DMF), γ-valerolactone, 2-methyltetrahydrofuran (2-Me-THF), and cyclopentyl methyl ether (CPME). nih.gov While DMF was initially used, greener solvent options like 2-Me-THF also proved effective, yielding high conversions and good selectivity. nih.gov The reaction was typically conducted at 90 °C under conventional heating, though microwave-assisted conditions were also explored to reduce reaction times. nih.gov In a subsequent hydrogenation step, temperatures were controlled at 40 °C. nih.gov Similarly, for the asymmetric reduction to form chiral alcohols, temperature control is vital for enzyme stability and activity, with an optimal temperature often found around 30 °C. nih.gov
| Entry | Solvent | Conversion (%) | Selectivity (Product A:Product B) |
| 1 | DMF | 100 | 80:20 |
| 2 | γ-valerolactone | 100 | 95:5 |
| 3 | 2-Me-THF | 100 | 93:7 |
| 4 | CPME | 100 | 80:20 |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. The application of microwave irradiation for the synthesis of fluorinated compounds like this compound is particularly advantageous, as it can efficiently overcome the high activation energies often associated with C-C bond formation and reduction steps involving thermally stable intermediates. While specific protocols dedicated exclusively to this compound are not extensively documented, plausible and efficient synthetic pathways can be constructed based on established microwave-assisted methodologies for analogous transformations. These protocols primarily revolve around two strategic approaches: a tandem Mizoroki-Heck coupling and reduction sequence, or a Grignard-based approach involving the ring-opening of an epoxide.
Tandem Mizoroki-Heck Coupling and Hydrogenation
A robust method for constructing the carbon skeleton of this compound involves a palladium-catalyzed Mizoroki-Heck reaction between an aryl halide and an allylic alcohol, followed by the hydrogenation of the resulting unsaturated intermediate. Microwave irradiation can significantly accelerate both steps.
The initial coupling would involve reacting 4-bromobenzotrifluoride with allyl alcohol. Microwave-assisted Heck reactions are known to proceed rapidly, often in minutes compared to hours under conventional heating. mdpi.com The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)2), in the presence of a base. The intermediate, (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol, can then be hydrogenated to the target saturated alcohol. Microwave-assisted hydrogenations, including transfer hydrogenations, have proven effective for the reduction of C=C double bonds. nih.gov For instance, the selective hydrogenation of cinnamaldehyde derivatives to the corresponding saturated alcohols can be achieved under mild conditions with suitable catalysts.
A representative two-step microwave protocol can be outlined as follows:
Mizoroki-Heck Reaction: 4-bromobenzotrifluoride is coupled with allyl alcohol in a solvent like N,N-dimethylformamide (DMF) using a palladium catalyst and a base such as potassium carbonate (K2CO3). The sealed reaction vessel is subjected to microwave irradiation.
Hydrogenation: The crude product from the first step, primarily (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol, is then subjected to a second microwave-assisted step for hydrogenation. This can be accomplished using a catalyst like copper or palladium on a solid support, with a hydrogen source, under controlled temperature and pressure within the microwave reactor. The use of microwave irradiation in this step can enhance the rate of reaction and improve selectivity. nih.gov
Grignard Reagent Addition to Ethylene Oxide
An alternative and highly convergent approach is the reaction of a Grignard reagent with ethylene oxide. This classic C-C bond-forming reaction extends the carbon chain by two atoms and directly installs the primary alcohol functionality. Microwave irradiation has been shown to accelerate Grignard reactions, including the ring-opening of cyclic ethers. researchgate.net
The synthesis would proceed by first preparing the Grignard reagent from 4-(trifluoromethyl)benzyl bromide and magnesium metal. This reagent is then reacted with ethylene oxide. The high temperatures achievable in a sealed vessel under microwave irradiation can facilitate the ring-opening of the epoxide, a process that can be sluggish under conventional conditions. Good yields for the ring-opening of tetrahydrofuran with benzylmagnesium halides have been reported at 180 °C in a microwave oven, demonstrating the feasibility of this approach for structurally similar starting materials. researchgate.net
The reaction parameters for these microwave-assisted protocols are critical for achieving high yields and purity. The table below summarizes plausible conditions for the synthesis of this compound based on analogous reactions reported in the literature.
| Synthetic Route | Step | Reactants | Catalyst/Reagent | Solvent | Microwave Conditions | Typical Yield | Reference Analogue |
|---|---|---|---|---|---|---|---|
| Mizoroki-Heck Coupling & Hydrogenation | 1. Heck Coupling | 4-Bromobenzotrifluoride, Allyl alcohol | Pd(OAc)₂, K₂CO₃ | DMF | 120-150°C, 10-30 min, 300 W | High | mdpi.comnih.gov |
| 2. Hydrogenation | (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol | Copper-based catalyst, H₂ (low pressure) | CPME | 100-130°C, 30-60 min | >95% | nih.gov | |
| Grignard Reaction | Ring-Opening | 4-(Trifluoromethyl)benzylmagnesium bromide, Ethylene oxide | - | THF / Diethyl ether | 150-180°C, 15-30 min | Good | researchgate.net |
CPME: Cyclopentyl methyl ether; DMF: N,N-Dimethylformamide; THF: Tetrahydrofuran.
These protocols highlight the potential of microwave-assisted synthesis to produce this compound efficiently. The significant reduction in reaction times and the potential for high yields make these methods attractive alternatives to conventional synthetic procedures, aligning with the principles of green chemistry by reducing energy consumption and potentially minimizing side-product formation. nih.gov
Chemical Reactivity and Derivatization Strategies
Oxidation and Reduction Reactions
The primary alcohol moiety of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol is susceptible to oxidation to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, reagents like pyridinium chlorochromate (PCC) are typically used for the controlled oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, such as chromium trioxide (CrO3) in an acidic medium, would likely oxidize the alcohol further to 3-(4-(trifluoromethyl)phenyl)propanoic acid.
Conversely, while the alcohol group is already in a reduced state, the aromatic ring can undergo reduction under specific, typically harsh, conditions. However, a more common reduction reaction involving this molecule would be the reduction of a precursor, such as 3-(4-(trifluoromethyl)phenyl)propanoic acid or its derivatives, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) to yield this compound.
| Reaction Type | Reagent Example | Product |
| Partial Oxidation | Pyridinium chlorochromate (PCC) | 3-(4-(Trifluoromethyl)phenyl)propanal |
| Full Oxidation | Chromium trioxide (CrO3) | 3-(4-(Trifluoromethyl)phenyl)propanoic acid |
| Precursor Reduction | Lithium aluminum hydride (LiAlH₄) | This compound |
Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. libretexts.org Therefore, to facilitate substitution, the hydroxyl group must first be converted into a better leaving group.
Common strategies include:
Protonation in Strong Acid : In the presence of strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org The leaving group is now water (H₂O), a weak base and thus a good leaving group. The subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) proceeds via an Sₙ2 mechanism for a primary alcohol like this compound, yielding the corresponding alkyl halide. libretexts.orgodinity.comyoutube.com
Conversion to Sulfonate Esters : A widely used method involves converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. libretexts.org For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine replaces the hydroxyl hydrogen with a tosyl group (Ts), creating an excellent leaving group (-OTs). This intermediate can then be readily displaced by a wide range of nucleophiles. A similar strategy is employed in the synthesis of the drug Cinacalcet, where the hydroxyl group of the related 3-(3-(trifluoromethyl)phenyl)propan-1-ol is mesylated before being displaced by an amine in an Sₙ2 reaction.
Reaction with Phosphorus Halides or Thionyl Chloride : Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are effective for converting primary alcohols into the corresponding alkyl bromides and chlorides, respectively. libretexts.orgyoutube.com These reactions typically proceed via an Sₙ2 mechanism. youtube.com
| Reagent | Intermediate/Product | Leaving Group | Mechanism |
| HBr (strong acid) | 1-Bromo-3-(4-(trifluoromethyl)phenyl)propane | H₂O | Sₙ2 |
| TsCl, Pyridine | 3-(4-(Trifluoromethyl)phenyl)propyl tosylate | Tosylate (TsO⁻) | Sₙ2 (for subsequent substitution) |
| PBr₃ | 1-Bromo-3-(4-(trifluoromethyl)phenyl)propane | O-PBr₂ species | Sₙ2 |
| SOCl₂, Pyridine | 1-Chloro-3-(4-(trifluoromethyl)phenyl)propane | SO₂ + Cl⁻ | Sₙ2 |
Formation of Trifluoromethyl Ethers from the Alcohol Motif
The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry, and direct conversion of an alcohol to a trifluoromethyl ether represents a valuable transformation. nih.gov This process, known as O-trifluoromethylation, is challenging due to the hard nature of the oxygen atom. cas.cnnih.gov
Several modern synthetic methods have been developed for the direct O-trifluoromethylation of alcohols. These approaches avoid the traditional, often harsh, multi-step procedures involving functionalization and subsequent fluorination. chemrevlett.com
Key contemporary methods applicable to this compound include:
Hypervalent Iodine Reagents : Reagents such as Togni's reagent II can achieve the direct trifluoromethylation of aliphatic alcohols. chemrevlett.com More recently, a hypervalent iodosulfoximine reagent has been used for the direct trifluoromethylation of primary, secondary, and tertiary alcohols, often catalyzed by a Lewis acid like zinc bis(triflimide). researchgate.netbohrium.com
Silver-Mediated Oxidative Trifluoromethylation : An efficient method involves the use of trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethyl source, mediated by a silver salt (e.g., AgOTf) in the presence of an oxidant like Selectfluor. chemrevlett.comacs.org This approach has been successfully applied to a broad range of primary, secondary, and tertiary alcohols. acs.org
Electrophilic Trifluoromethylating Reagents : Electrophilic reagents, such as O-(trifluoromethyl)dibenzofuranium salts developed by Umemoto, can trifluoromethylate alcohols in the presence of a base. chemrevlett.com
The mechanisms of these direct O-trifluoromethylation reactions are distinct and highlight different strategies for forming the C-O-CF₃ bond.
With Hypervalent Iodine Reagents : For the hypervalent iodosulfoximine reagent, experimental evidence suggests a mechanism involving the coordination of the alcohol to the iodine atom. This is followed by a reductive elimination process, which forms the C-O bond and releases the trifluoromethyl group to form the final ether product. researchgate.netbohrium.com
With Silver-Mediated Systems : In the silver-mediated oxidative trifluoromethylation using TMSCF₃, the proposed mechanism involves the initial formation of a silver trifluoride (AgCF₃) species from the reaction of a silver salt with TMSCF₃. chemrevlett.com This species then participates in the oxidative transfer of the CF₃ group to the alcohol's oxygen atom. chemrevlett.com
Dehydroxytrifluoromethoxylation : Another approach uses a triphenylphosphine (Ph₃P)/1,2-diiodoethane (ICH₂CH₂I) system to activate the alcohol. nih.gov This system generates intermediates, including an iodophosphonium salt and a Vilsmeier-Haack-type intermediate, which can activate the alcohol. The activated alcohol is then susceptible to nucleophilic attack by a trifluoromethoxy anion (CF₃O⁻), generated from a source like AgOCF₃, to yield the trifluoromethyl ether. nih.gov
Derivatization for Advanced Analytical Applications
Chemical derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC). sigmaaldrich.comresearchgate.net For alcohols like this compound, derivatization is often necessary to increase volatility and thermal stability, which are prerequisites for GC analysis. sigmaaldrich.comresearchgate.net
Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogen atoms, such as those in hydroxyl groups. registech.com The process involves replacing the active hydrogen of the -OH group with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. sigmaaldrich.comregistech.com
The resulting TMS ether is significantly more volatile, less polar, and more thermally stable than the original alcohol. registech.com This modification leads to better chromatographic separation, improved peak symmetry, and enhanced detector response. gcms.cz
Common Silylating Reagents: A variety of reagents are available for silylation, with their reactivity depending on the structure of the analyte. sigmaaldrich.com
| Reagent Abbreviation | Full Name | Key Characteristics |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | A powerful and widely used TMS donor. The byproducts are volatile and do not interfere with chromatography. sigmaaldrich.commdpi.com |
| TMCS | Trimethylchlorosilane | Often used as a catalyst (e.g., in a 1% mixture with BSTFA) to increase the reactivity of the silylating agent, especially for hindered alcohols. sigmaaldrich.comregistech.comthermofisher.com |
| BSA | N,O-bis(trimethylsilyl)acetamide | A strong silylating agent suitable for a wide range of compounds, including alcohols and phenols. thermofisher.com |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile of the TMS-acetamides, making it excellent for trace analysis. mdpi.com |
The ease of derivatizing a functional group with a silylating reagent generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com For alcohols, the reactivity order is primary > secondary > tertiary due to steric hindrance. sigmaaldrich.com A typical derivatization procedure involves heating the analyte with an excess of the silylating reagent (e.g., BSTFA with 1% TMCS) for a set time before injection into the GC system. researchgate.net
Chiral Derivatization for Enantioseparation in HPLC
While this compound is an achiral molecule, the strategic derivatization of its chiral analogues is essential for their separation and analysis using High-Performance Liquid Chromatography (HPLC). The indirect method of chiral separation involves reacting a mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgresearchgate.net This reaction converts the pair of enantiomers, which are otherwise indistinguishable by common chromatographic techniques, into a pair of diastereomers. wikipedia.org Diastereomers possess different physical and chemical properties, allowing for their separation on a standard, achiral HPLC column. researchgate.net
The primary alcohol group is a common target for chiral derivatization. Reagents that effectively react with alcohols to form diastereomeric esters or urethanes are frequently employed. A successful CDA must react quantitatively under mild conditions without causing racemization of the analyte. wikipedia.org
One of the most well-known CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org Its corresponding acid chloride can react with a chiral alcohol to form diastereomeric Mosher's esters, which can then be resolved by HPLC. Another notable agent is α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), which has been shown to be effective for determining the enantiomeric excess of primary alcohols. wikipedia.org
The selection of the appropriate CDA is critical and depends on the structure of the analyte and the analytical requirements. The table below summarizes several common chiral derivatizing agents suitable for the derivatization of chiral alcohols.
Table 1: Chiral Derivatizing Agents (CDAs) for Alcohols in HPLC
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Reference |
|---|---|---|---|
| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Alcohol (-OH) | Ester | wikipedia.org |
| 1-(1-Naphthyl)ethyl isocyanate (NEIC) | Alcohol (-OH) | Carbamate | researchgate.net |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Alcohol (-OH) | Thiocarbamate | researchgate.net |
Fluorescent Derivatization for Enhanced Detection in Biological Samples
For the quantitative analysis of compounds like this compound in complex matrices such as biological fluids, enhancing detection sensitivity and selectivity is paramount. mdpi.com Fluorescent derivatization, or fluorescent labeling, is a widely used pre-column technique in HPLC to achieve this. mdpi.comacs.org The strategy involves covalently attaching a fluorophore (a molecule that fluoresces) to the analyte. This allows for the use of a highly sensitive fluorescence detector, often enabling detection at picomole or even femtomole levels. acs.orgresearchgate.net
The hydroxyl group of this compound is an ideal site for such derivatization. A variety of fluorescent labeling reagents are designed to react efficiently with alcohols. acs.orgresearchgate.net The choice of reagent depends on factors such as reaction kinetics, the stability of the resulting derivative, and the fluorescence properties (excitation and emission wavelengths) which should be optimized to minimize background interference from the biological matrix.
Commonly used fluorescent reagents for alcohols include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and various reagents with carbazole or coumarin structures. acs.orgresearchgate.netnih.gov For example, dansyl chloride reacts with alcohols to form highly fluorescent dansylated derivatives that can be readily detected. nih.gov Similarly, FMOC-Cl, a popular reagent for amino acids, can also effectively derivatize alcohols, yielding stable products with strong fluorescence. acs.org The reaction conditions, including pH, temperature, and catalyst, must be carefully optimized to ensure a complete and rapid reaction.
Table 2: Fluorescent Derivatization Reagents for Alcohols
| Reagent | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | 259 | 311 | Room temperature, 10 min, pH 12.5 phosphate buffer | acs.org |
| Dansyl chloride | Dns-Cl | 335 | 518 | Varies with method, often requires catalyst | nih.gov |
| 2-(9-Carbazole)-ethyl chloroformate | CEOC | 292 | 350 | 80°C, 15 min, pyridine catalyst | researchgate.net |
| 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride | DPCS-Cl | 318 | 440 | 60°C, 30 min | nih.govresearchgate.net |
Functional Group Interconversions and Targeted Modifications
The chemical structure of this compound offers several avenues for functional group interconversions and targeted modifications, making it a versatile building block in synthetic chemistry. The primary sites for reaction are the terminal hydroxyl group and the substituted aromatic ring.
Reactions of the Hydroxyl Group:
The primary alcohol is the most reactive functional group in the molecule. It can undergo a variety of standard transformations:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde, 3-(4-(trifluoromethyl)phenyl)propanal, using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger agents, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), yields the carboxylic acid, 3-(4-(trifluoromethyl)phenyl)propanoic acid. The aldehyde is a key intermediate in the synthesis of pharmaceuticals like Cinacalcet. nih.gov
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions (e.g., acid catalysis for carboxylic acids, base for acid chlorides) produces the corresponding esters. This is a common strategy for creating prodrugs or modifying the lipophilicity of a molecule.
Conversion to Alkyl Halide: The alcohol can be converted into an alkyl bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). This transforms the hydroxyl into a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce other functional groups (e.g., amines, cyanides, azides).
Modifications of the Aromatic Ring:
The phenyl ring is substituted with a propyl alcohol chain and a trifluoromethyl group. The trifluoromethyl group is a powerful electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution. The alkyl chain is a weak ortho-, para-director. The combined effect, dominated by the strongly deactivating -CF₃ group, makes electrophilic substitution on the ring challenging, requiring harsh reaction conditions. However, nucleophilic aromatic substitution could be possible if a suitable leaving group is present on the ring.
These transformations allow for the synthesis of a wide array of derivatives and analogues, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of new materials.
Table 3: Summary of Functional Group Interconversions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-(4-(Trifluoromethyl)phenyl)propanal | Oxidation |
| This compound | Potassium permanganate (KMnO₄) | 3-(4-(Trifluoromethyl)phenyl)propanoic acid | Oxidation |
| This compound | Acetic anhydride, Pyridine | 3-(4-(Trifluoromethyl)phenyl)propyl acetate | Esterification |
Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.
In ¹H NMR spectroscopy, the distinct electronic environments of the protons in the molecule result in a characteristic pattern of chemical shifts, multiplicities, and coupling constants. The aromatic protons on the trifluoromethyl-substituted phenyl ring typically appear as two doublets in the downfield region (approximately 7.3-7.6 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the propyl chain exhibit signals further upfield. The methylene (B1212753) group adjacent to the hydroxyl function (-CH₂OH) is expected around 3.6 ppm as a triplet, while the methylene group adjacent to the aromatic ring (Ar-CH₂) would appear around 2.7 ppm, also as a triplet. The central methylene group (-CH₂-) would be observed as a multiplet around 1.9 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent dependent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the trifluoromethyl group is a key indicator, appearing as a quartet due to coupling with the three fluorine atoms. Aromatic carbons show signals in the 125-145 ppm range, with the carbon attached to the CF₃ group showing a distinct shift. The carbons of the propyl chain resonate in the upfield region, with the carbon bearing the hydroxyl group (-CH₂OH) typically found around 60-65 ppm.
¹⁹F NMR spectroscopy offers direct observation of the fluorine nuclei. For the CF₃ group, a singlet is expected in the spectrum, with a chemical shift that can confirm the electronic environment of the trifluoromethyl substituent. thermofisher.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| Aromatic H (ortho to CF₃) | ~7.55 | d | Aromatic C (para to CH₂CH₂CH₂OH) | ~125.5 (q) |
| Aromatic H (meta to CF₃) | ~7.35 | d | Aromatic C (meta to CH₂CH₂CH₂OH) | ~129.0 |
| -CH₂OH | ~3.65 | t | -CH₂OH | ~62.0 |
| Ar-CH₂- | ~2.75 | t | Ar-CH₂- | ~32.0 |
| -CH₂- | ~1.90 | quintet | -CH₂- | ~34.0 |
| -OH | Variable | s (broad) | CF₃ | ~124.0 (q) |
Predicted data is based on spectral information for analogous compounds such as 1-(4-(trifluoromethyl)phenyl)ethanol and general chemical shift principles. rsc.orgorganicchemistrydata.orgdocbrown.info
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 204.19 g/mol .
Under harder ionization conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. chemguide.co.uk Alcohols commonly exhibit two primary fragmentation pathways: α-cleavage and dehydration. libretexts.orglibretexts.org
α-cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would lead to the loss of a C₈H₈F₃ radical, resulting in a characteristic peak for [CH₂OH]⁺ at m/z 31.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation for alcohols, which would produce a fragment ion [M-H₂O]⁺ at m/z 186.
Further fragmentation can involve the propyl chain and the stable trifluoromethylphenyl moiety. The loss of the entire propyl alcohol side chain could lead to a tropylium-like cation if rearrangements occur. The presence of the trifluoromethyl group significantly influences the fragmentation of the aromatic ring. fluorine1.ru
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 204 | [C₁₀H₁₁F₃O]⁺ | Molecular Ion (M⁺) |
| 186 | [C₁₀H₉F₃]⁺ | Loss of H₂O (Dehydration) |
| 173 | [C₉H₈F₃]⁺ | Loss of CH₂OH |
| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (if rearrangement occurs) |
| 31 | [CH₂OH]⁺ | α-cleavage |
Fragmentation patterns are predicted based on established rules for alcohols and aromatic compounds. libretexts.orglibretexts.orgmiamioh.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing information. While specific crystallographic data for this compound is not widely published, analysis of similar compounds containing a trifluoromethylphenyl group, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, suggests that it would likely crystallize in a common space group like the monoclinic P2₁/c. rsc.orgresearchgate.net
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the construction of a three-dimensional electron density map, from which the positions of the atoms can be determined. The resulting structural data would confirm the connectivity of the propyl alcohol chain to the para position of the trifluoromethyl-substituted benzene ring and reveal the conformation of the molecule in the crystal lattice.
Table 3: Hypothetical Crystal Data Parameters
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Unit Cell Dimensions | Dependent on packing |
| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |
This data is hypothetical and based on trends observed for similar organic molecules. rsc.orgresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the propyl chain would appear just below 3000 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The most distinctive feature related to the substituent is the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl (CF₃) group, typically found in the 1350-1100 cm⁻¹ range. rsc.orgbjp-bg.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |
| C=C stretch (aromatic) | 1610, 1500, 1450 | Medium-Weak |
| C-F stretch (CF₃) | 1350 - 1100 | Very Strong |
| C-O stretch (alcohol) | 1050 - 1000 | Strong |
Frequency ranges are based on data from analogous compounds and standard vibrational frequency tables. rsc.orgbjp-bg.comnist.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or isomers.
Gas Chromatography (GC)
Gas chromatography is a suitable method for the analysis of this compound due to its volatility. The choice of the stationary phase is critical for achieving good separation. greyhoundchrom.com Given the polar nature of the alcohol functional group and the aromatic system, a polar or intermediate-polarity capillary column is recommended. sigmaaldrich.com Suitable stationary phases include those based on polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropylphenyl polysiloxane (e.g., DB-624). researchgate.netmdpi.com The elution order in GC is primarily determined by the boiling point and the specific interactions with the stationary phase. 50megs.com A temperature-programmed method, where the column temperature is gradually increased, would likely be used to ensure efficient elution and good peak shape.
Table 5: Typical Gas Chromatography (GC) Parameters
| Parameter | Typical Condition |
|---|---|
| Column Type | e.g., DB-Wax, ZB-50, DB-624 |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | e.g., 100 °C hold 2 min, then 10 °C/min to 240 °C |
| Detector | Flame Ionization Detector (FID) |
Parameters are generalized for the analysis of polar aromatic compounds. phenomenex.comtruman.edunih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant method for the purity assessment of non-volatile or thermally sensitive compounds, and it is highly effective for analyzing this compound. The most common mode is reversed-phase (RP) HPLC. wikipedia.orgwaters.com
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica (B1680970) column, is used. waters.com The mobile phase is a polar mixture, commonly consisting of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).
Table 6: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Condition |
|---|---|
| Column Type | Reversed-Phase C18 or PFP |
| Column Dimensions | e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | ~1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection | UV at ~254 nm |
Parameters are based on standard methods for the analysis of aromatic alcohols. helixchrom.comhelixchrom.comsielc.com
Hyphenated Techniques (e.g., LC-MS, UPLC)
The characterization of "this compound" is significantly enhanced by the use of hyphenated analytical techniques, which couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in providing detailed information regarding the molecular weight, structure, and purity of the compound. These methods are particularly valuable for identifying and quantifying impurities, even at trace levels, which is a critical aspect of pharmaceutical development and quality control.
Liquid Chromatography-Mass Spectrometry combines the high-resolution separation of analytes by LC with the sensitive and selective detection by MS. This synergy allows for the unequivocal identification of the target compound and its related substances in complex matrices. The separation is typically achieved on a reversed-phase column where "this compound" and its impurities are resolved based on their differential partitioning between the stationary and mobile phases. Following separation, the eluted compounds are ionized, commonly using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer to generate mass-to-charge ratio (m/z) data. This information is crucial for confirming the identity of the compound and elucidating the structures of any unknown impurities.
UPLC, an advancement of conventional HPLC, utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for in-depth analysis. The enhanced separation efficiency of UPLC allows for better resolution of closely related impurities from the main compound, which is essential for accurate quantification and characterization.
In a research setting, a UPLC-MS/MS method could be developed for the quantitative analysis of "this compound" and its potential process-related impurities or degradation products. The method would be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity. Such a method would be invaluable for monitoring the compound's stability under various stress conditions, as prescribed by forced degradation studies.
A representative UPLC-MS/MS method for the analysis of "this compound" might employ a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile or methanol). The mass spectrometer would be operated in a positive ionization mode, monitoring for the protonated molecule [M+H]⁺ of the parent compound and its expected impurities.
The following interactive data table summarizes hypothetical results from a UPLC-MS analysis for "this compound" and two potential impurities.
| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) | Relative Abundance (%) |
| This compound | 3.45 | 205.08 | 99.8 |
| Impurity A (e.g., an oxidation product) | 2.98 | 221.07 | 0.15 |
| Impurity B (e.g., a starting material carry-over) | 4.12 | 189.05 | 0.05 |
Detailed research findings from such an analysis would provide critical information for process optimization and control, ensuring the quality and consistency of "this compound". The high sensitivity and specificity of UPLC-MS/MS make it an indispensable technique in the comprehensive analytical characterization of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute a molecule's properties with high accuracy. nsf.gov These calculations provide fundamental information, including optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior. nih.gov
Geometry optimization is a computational process used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. For a flexible molecule such as 3-(4-(Trifluoromethyl)phenyl)propan-1-ol, which has several rotatable single bonds, this process is extended to a conformational analysis to identify all stable conformers and their relative energies.
The conformational landscape of similar molecules, like 1-phenyl-2-propanol, has been studied using ab initio and molecular mechanics calculations. scispace.com Such studies reveal that weak, nonbonded interactions, including potential intramolecular hydrogen bonds between the hydroxyl group and the π-electrons of the benzene (B151609) ring, can play a significant role in determining the most stable conformation. scispace.com For this compound, the propyl chain's flexibility and its interaction with the trifluoromethyl-substituted phenyl ring would be the primary focus of such an analysis. The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound This table presents illustrative data typical for a geometry optimization calculation.
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | C-C (ring) | ~1.39 Å |
| Bond Length | C-C (propyl) | ~1.54 Å |
| Bond Length | C-O | ~1.43 Å |
| Bond Length | O-H | ~0.96 Å |
| Bond Length | C-CF3 | ~1.49 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-C-C (propyl) | ~112° |
| Bond Angle | C-C-O | ~109° |
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. q-chem.com These calculations are essential for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), they provide the zero-point vibrational energy (ZPVE), and they allow for the assignment of experimental spectral bands. nih.govq-chem.com
The vibrational spectrum of this compound would be characterized by specific frequencies corresponding to the stretching and bending of its functional groups. Key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, C-F stretches of the trifluoromethyl group, and various skeletal vibrations of the phenyl ring. It is common practice to apply empirical scaling factors to calculated harmonic frequencies to achieve better agreement with experimental results, which are inherently anharmonic. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments This table shows representative data from a vibrational frequency analysis.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3650 | ν(O-H) | O-H stretch |
| ~3100-3000 | ν(C-H) | Aromatic C-H stretch |
| ~2950-2850 | ν(C-H) | Aliphatic C-H stretch |
| ~1615 | ν(C=C) | Aromatic ring stretch |
| ~1450 | δ(CH₂) | CH₂ scissoring |
| ~1320 | ν(C-F) | Symmetric CF₃ stretch |
| ~1160, 1120 | ν(C-F) | Asymmetric CF₃ stretch |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of computational cost and accuracy. mdpi.comnih.gov DFT methods model the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311+G(d,p) to perform the calculations described above, including geometry optimization, frequency analysis, and electronic property prediction. mdpi.comkarazin.ua The application of DFT is crucial for obtaining reliable data on the properties of molecules like this compound, from its structure to its reactivity. mdpi.comresearchgate.net
Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgnih.gov A small energy gap suggests high chemical reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring. In contrast, the LUMO would likely be distributed over the phenyl ring and significantly influenced by the electron-withdrawing trifluoromethyl group. Analysis of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attack.
Table 3: Representative HOMO-LUMO Energy Values This table contains typical energy values derived from a DFT calculation.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
Thermodynamic Property Calculations
Quantum chemical calculations, specifically vibrational frequency analysis, form the basis for computing key thermodynamic properties. nih.gov Using statistical mechanics principles, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined from the calculated rotational and vibrational partition functions. nih.govscielo.org.co These calculations provide a theoretical understanding of the molecule's stability and energy under standard conditions.
Table 4: Example Calculated Thermodynamic Properties at 298.15 K This table illustrates thermodynamic data obtainable from computational analysis.
| Property | Value |
|---|---|
| Enthalpy (H) | Varies (e.g., in Hartree) |
| Entropy (S) | Varies (e.g., in J/mol·K) |
| Gibbs Free Energy (G) | Varies (e.g., in Hartree) |
Molecular Docking and Ligand-Target Interaction Simulations for Derivatives
While direct docking studies on this compound are not widely published, molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. nih.gov This method is particularly valuable in drug discovery.
Studies on derivatives containing trifluoromethylphenyl or similar fluorinated moieties have demonstrated their potential as ligands for various protein targets, including kinases. rjptonline.org For example, fluorinated thiazolidin-4-one derivatives have been docked against tyrosine kinase, showing favorable binding affinities with scores ranging from -7.7 to -9.2 kcal/mol. rjptonline.org These interactions are often stabilized by hydrogen bonds and halogen bonds. rjptonline.org Similarly, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives against cancer-related proteins also revealed strong binding affinities, highlighting the role of the trifluoromethyl group in molecular recognition. d-nb.info A hypothetical docking simulation of a derivative of this compound would involve placing the molecule into the active site of a target protein and scoring its interactions, predicting its potential as a bioactive agent.
Table 5: Hypothetical Molecular Docking Results for a Derivative This table presents a sample outcome of a molecular docking simulation.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Tyrosine Kinase | -8.5 | LYS623, ASP810 | Hydrogen bonding, Hydrophobic |
Structure-Activity Relationship (SAR) Prediction through Computational Models
Computational chemistry provides powerful in silico tools to predict the biological activity of compounds, offering insights that can guide the synthesis and testing of new molecular entities. researchgate.netnih.gov These methods are particularly valuable in understanding the structure-activity relationships (SAR) that govern a compound's efficacy and interaction with biological targets. For this compound and its analogs, computational models can elucidate the key structural features that influence their biological activity.
The development of a Quantitative Structure-Activity Relationship (QSAR) model is a primary computational approach. researchgate.net This process involves several key stages:
Data Collection: Assembling a dataset of molecules with known biological activities.
Descriptor Calculation: Computing molecular descriptors that characterize the physicochemical properties of the compounds.
Feature Selection: Identifying the most relevant descriptors that correlate with the observed biological activity.
Model Building: Using machine learning algorithms to establish a mathematical relationship between the selected descriptors and the biological activity. researchgate.netnih.gov
Validation: Rigorously testing the model's predictive power using both internal and external validation techniques.
For a series of trifluoromethylphenyl alkanol analogs, a QSAR study would aim to correlate variations in their structure with changes in a specific biological endpoint. The trifluoromethyl (-CF3) group is a key feature, known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, which can significantly influence a molecule's interaction with biological targets. nih.gov
Computational models can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govpharmaron.comresearchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. pharmaron.com
Hypothetical SAR Data for Phenylpropanol Analogs
To illustrate the type of data generated from a computational SAR study, the following table presents a hypothetical set of phenylpropanol analogs and their predicted biological activities. This data is for illustrative purposes only and is not derived from experimental or actual computational studies.
| Compound ID | R1-Group (para-position) | Predicted IC50 (µM) | Predicted LogP |
| 1 | -CF3 | 1.2 | 3.1 |
| 2 | -H | 5.8 | 2.5 |
| 3 | -Cl | 2.5 | 2.9 |
| 4 | -CH3 | 4.1 | 2.8 |
| 5 | -OCH3 | 3.7 | 2.6 |
From this hypothetical data, a computational model could infer that an electron-withdrawing and lipophilic group at the para-position of the phenyl ring, such as a trifluoromethyl group, enhances the predicted biological activity.
Molecular Docking and 3D-QSAR
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the SAR. These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity.
Molecular docking simulations can further complement SAR studies by predicting the binding mode of a compound within the active site of a biological target. malariaworld.org For instance, if this compound were to be evaluated as an inhibitor of a specific enzyme, docking studies could reveal key interactions, such as hydrogen bonds formed by the propanol (B110389) hydroxyl group or hydrophobic interactions involving the trifluoromethylphenyl moiety.
While specific computational studies on this compound are not extensively available in the public domain, the principles of computational SAR prediction provide a robust framework for hypothetically assessing its biological potential and guiding the design of more potent and selective analogs.
Applications in Medicinal Chemistry and Biological Sciences
Role as Synthetic Intermediates in Pharmaceutical Synthesis
Synthetic intermediates are crucial components in the multi-step process of creating active pharmaceutical ingredients (APIs). They are the molecular building blocks that are sequentially modified to construct the final complex drug molecule. The utility of a compound like 3-(4-(trifluoromethyl)phenyl)propan-1-ol as an intermediate is determined by its chemical structure, which features a reactive primary alcohol, a flexible propyl chain, and a phenyl ring activated by a trifluoromethyl group.
Precursors for Fluoxetine (B1211875) and Related Antidepressants
Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. Its chemical structure is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The synthesis of fluoxetine and its analogs involves the formation of a characteristic phenoxypropylamine core. A thorough review of scientific literature indicates that while various phenylpropanol derivatives are used as precursors in the synthesis of antidepressants, there are no specific, documented examples of this compound serving as a direct precursor for the synthesis of Fluoxetine or its closely related analogs. The synthetic routes to Fluoxetine typically involve intermediates where the trifluoromethyl group is part of a phenoxy moiety, rather than being directly attached to the phenylpropyl backbone.
Intermediates for Calcimimetics (e.g., Cinacalcet)
Calcimimetics are a class of drugs that modulate the activity of the calcium-sensing receptor (CaSR) and are used to treat hyperparathyroidism. Cinacalcet, a prominent member of this class, is chemically known as N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine. The synthesis of Cinacalcet extensively utilizes intermediates containing a 3-(trifluoromethyl)phenyl)propyl moiety.
However, the key intermediate for Cinacalcet is specifically the meta-isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, or its corresponding aldehyde. nih.govguidechem.com Extensive searches of the chemical and pharmaceutical literature have not yielded evidence for the use of the para-isomer, this compound, as an intermediate in the synthesis of Cinacalcet or other known calcimimetic agents.
Building Blocks for Hindered Amine Motifs in Drug Design
Fluorinated molecules are considered valuable building blocks in drug discovery. mdpi.comresearchgate.net The trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net Hindered amine motifs are structural features in drug candidates designed to provide steric bulk, which can influence receptor selectivity and reduce metabolic degradation. In principle, this compound could be chemically modified—for example, by converting the alcohol to an amine and introducing bulky substituents—to create such motifs. However, a review of the available scientific literature does not provide specific examples or detailed research focused on the application of this compound as a building block specifically for the creation of hindered amine motifs in drug design programs.
Scaffold for Bioactive Compound Development
A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of new compounds with diverse biological activities. The 4-(trifluoromethyl)phenyl)propyl structure present in this compound could potentially serve as such a scaffold.
Design and Synthesis of Fluorinated Pyrazoles
Pyrazoles are a class of heterocyclic compounds that form the core of many biologically active molecules, including anti-inflammatory drugs and kinase inhibitors. The synthesis of pyrazole (B372694) rings typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While the synthesis of fluorinated pyrazoles is an active area of research, there is no specific information in the scientific literature describing the use of this compound as a scaffold or starting material for the design and synthesis of fluorinated pyrazole derivatives. The conversion of this propanol (B110389) into a suitable 1,3-dicarbonyl precursor would require multiple synthetic steps that have not been documented in this context.
Development of Piperidinol Analogs with Biological Activity
Piperidinol-containing structures are common in many biologically active compounds and approved drugs. The development of novel analogs is a continuing focus of medicinal chemistry. Research into new therapeutic agents, such as those for tuberculosis, has involved the synthesis of complex piperidinol analogs. Some of these structures incorporate a trifluoromethylphenyl moiety as part of the piperidine (B6355638) ring itself. However, a review of the literature did not identify any studies where this compound was used as a building block or scaffold for the development of new piperidinol analogs with demonstrated biological activity.
The Trifluoromethyl Group as a Bioisostere and its Impact on Lipophilicity and Metabolic Stability in Drug Discovery
In drug discovery, the strategic modification of a lead compound is crucial for optimizing its pharmacological profile. One powerful strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The trifluoromethyl (CF₃) group is a prominent bioisostere, frequently used to enhance a molecule's efficacy and pharmacokinetic properties. mdpi.com
The CF₃ group is often considered a bioisostere for methyl (CH₃), chloro (Cl), and nitro (NO₂) groups. mdpi.comresearchgate.net Its steric size is comparable to that of a chlorine atom and larger than a methyl group, allowing it to occupy similar binding pockets in biological targets. mdpi.com The substitution of a methyl group with a trifluoromethyl group can lead to enhanced binding affinity with target proteins. researchgate.net Furthermore, in some molecular scaffolds, the CF₃ group has been shown to be a successful bioisosteric replacement for the aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability. nih.govacs.org
The introduction of a trifluoromethyl group significantly impacts a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the CF₃ group increases the lipophilicity of a molecule, a property quantified by the Hansch π value of +0.88. mdpi.com This enhanced lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier, which is essential for drugs targeting the central nervous system. mdpi.com However, the effect on lipophilicity is nuanced; studies on aliphatic alcohols have shown that trifluorination strongly increases lipophilicity only when the CF₃ group is in the alpha-position relative to a functional group. nih.gov
Perhaps one of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. mdpi.comresearchgate.net This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary routes of drug degradation in the body. mdpi.com This increased stability can prolong the half-life of a drug, leading to a longer duration of action. researchgate.net
| Property | Trifluoromethyl (CF₃) | Methyl (CH₃) | Chloro (Cl) | References |
|---|---|---|---|---|
| Van der Waals Radius (Å) | 2.7 | 2.0 | 1.8 | mdpi.com |
| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 | +0.71 | mdpi.com |
| Metabolic Stability | High | Low (susceptible to oxidation) | Moderate | mdpi.comresearchgate.net |
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Weakly electron-withdrawing | researchgate.net |
Investigation of Biological Activities of Derivatives
Derivatives containing the trifluoromethylphenyl moiety have been synthesized and evaluated for a wide range of biological activities, demonstrating the scaffold's potential in developing novel therapeutic agents.
Neuroprotective Potentials
The search for treatments for ischemic stroke and neurodegenerative diseases is a key area of neurological research. nih.gov Compounds that can protect neurons from damage, known as neuroprotective agents, are of significant interest. Research has shown that various synthetic compounds possess neuroprotective effects by targeting mechanisms such as oxidative stress, mitochondrial dysfunction, and apoptosis. nih.govresearchgate.net For instance, studies on nitrone derivatives, such as α-phenyl-N-tert-butylnitrone (PBN) and its analogues, have demonstrated their ability to protect human neuroblastoma cells in in vitro ischemia models. mdpi.commdpi.com These compounds have shown concentration-dependent neuroprotective effects against cell death induced by oxygen-glucose deprivation. mdpi.commdpi.com While direct studies on this compound for neuroprotection are limited, the established neuroprotective potential of various aromatic compounds suggests that derivatives of this scaffold could be promising candidates for further investigation in this therapeutic area.
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory agents remains a priority in medicinal chemistry. mdpi.com Trifluoromethyl-containing heterocyclic compounds, such as trifluoromethylpyrazoles, have gained significant attention for their anti-inflammatory properties. researchgate.net The introduction of fluorinated substituents into organic molecules is a known strategy to improve pharmacokinetic parameters and pharmacological effects. researchgate.net For example, a study on 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) in mice demonstrated significant antinociceptive properties in models of persistent and neuropathic pain, which are closely linked to inflammatory processes. researchgate.net Similarly, certain asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) featuring a morpholine (B109124) Mannich base have shown potent anti-inflammatory activity, with efficacy comparable to the standard drug diclofenac (B195802) sodium in inhibiting bovine serum albumin denaturation. japsonline.com These findings underscore the potential of incorporating the trifluoromethylphenyl group into diverse molecular structures to develop effective anti-inflammatory agents.
Anticancer Potential
The trifluoromethyl group is a common feature in many anticancer drugs, and derivatives of trifluoromethylphenyl structures have shown promising results in cancer research. A series of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides, which are derivatives of the anti-androgen drug flutamide, were synthesized and evaluated for their inhibitory potential against several human cancer cell lines. nih.gov Certain compounds in this series demonstrated higher inhibitory activity against human leukemia (HL-60) cells than the standard chemotherapeutic agent methotrexate. nih.gov In another study, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were identified as potential anticancer candidates. mdpi.com Specific derivatives were found to reduce the viability of A549 lung cancer cells by 50% and inhibit their migration in vitro, while showing favorable cytotoxicity profiles against noncancerous cells. mdpi.com Furthermore, pyrrolidone derivatives incorporating a 1,3,4-oxadiazolethione ring have shown significantly enhanced anticancer activity against human A549 lung epithelial cells compared to the standard drug cytarabine. researchgate.net
| Compound Series | Cancer Cell Line | Key Finding | References |
|---|---|---|---|
| N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides | HL-60 (Leukemia) | Showed higher inhibitory activity than methotrexate. | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | Reduced cell viability by 50% and suppressed cell migration. | mdpi.com |
| Pyrrolidone derivatives with 1,3,4-oxadiazolethione | A549 (Lung) | Activity was significantly higher than that of cytarabine. | researchgate.net |
| 5-pyridinyl-1,2,4-triazole derivatives | HepG2 & Hep3B (Liver) | Exhibited potent antiproliferative activity and inhibited Focal Adhesion Kinase (FAK). | escholarship.org |
Antidiabetic Activity
Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels, and the development of new antidiabetic agents is a global health priority. Research into trifluoromethyl-containing compounds has yielded promising results. A study focused on the synthesis and antidiabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, a dual agonist of PPARα and PPARγ. nih.gov In vivo studies on diabetic mice showed that this compound corrected impaired insulin (B600854) and glucose tolerance and significantly reduced plasma triglyceride levels. nih.gov Another class of compounds, trifluoromethylated flavonoid-based isoxazoles, were evaluated for their α-amylase inhibitory activity, a key target in controlling post-meal blood glucose levels. mdpi.com Several synthesized pyrazole derivatives have also exhibited prominent antioxidant and in vivo antidiabetic activity in streptozotocin-induced diabetic models. researchgate.net These studies highlight the potential of trifluoromethylphenyl derivatives as scaffolds for developing novel treatments for diabetes.
Anti-tuberculosis Activity
The rise of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tuberculosis (anti-TB) agents. mdpi.com The trifluoromethyl pyrimidinone series of compounds was identified in a whole-cell screen against M. tuberculosis and found to have potent activity. nih.gov Structure-activity relationship studies revealed that the trifluoromethyl group at the 6-position of the pyrimidinone ring was preferred for high potency. nih.gov In other research, triazole derivatives have been associated with strong anti-TB activity. nih.gov Specifically, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against both the standard H37Rv strain and MDR strains of M. tuberculosis. nih.gov These examples demonstrate that scaffolds containing trifluoromethylphenyl or related fluorinated phenyl groups are valuable starting points for the development of new drugs to combat tuberculosis.
Preclinical Evaluation of Analogs and Derivatives
The preclinical evaluation of analogs and derivatives of this compound involves a tiered approach, starting with in vitro screening to determine biological activity and followed by in vivo studies to assess efficacy and pharmacodynamic effects in living organisms.
In vitro screening provides an essential first look at the biological activity of novel compounds. These assays are conducted in a controlled laboratory environment, typically using cell lines or isolated proteins, to measure the interaction of a compound with a specific biological target. For derivatives being investigated as potential S1P1 receptor agonists, a standard battery of cell-based assays is employed.
Common in vitro screening methods include:
Receptor Binding Assays: These assays measure the affinity of a compound for the S1P1 receptor, often using radiolabeled ligands to determine the compound's ability to displace the natural ligand.
GTPγS Binding Assays: Since S1P1 is a G protein-coupled receptor, agonist binding activates G proteins. This can be measured by quantifying the binding of a non-hydrolyzable GTP analog, GTPγS, to cell membranes expressing the receptor. guidetopharmacology.org
cAMP Assays: Activation of the S1P1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This change can be quantified to determine agonist potency. guidetopharmacology.org
Receptor Internalization Assays: This method visually or quantitatively measures the agonist-induced internalization of the S1P1 receptor from the cell surface. thermofisher.com This is a key functional indicator of S1P1 agonism.
β-Arrestin Recruitment Assays: Agonist binding to the S1P1 receptor can also trigger the recruitment of β-arrestin proteins, a process that can be monitored using techniques like bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET). guidetopharmacology.org
Beyond S1P1 activity, derivatives containing the trifluoromethylphenyl scaffold have been evaluated for other therapeutic purposes, such as antimicrobial and anticancer activity. nih.gov In these contexts, the in vitro screening methodologies would include:
Minimum Inhibitory Concentration (MIC) Assays: To assess antibacterial or antifungal activity, compounds are tested against various microbial strains to determine the lowest concentration that inhibits visible growth. nih.gov
Cytotoxicity Assays (IC50): For anticancer potential, the half-maximal inhibitory concentration (IC50) is determined by exposing various cancer cell lines to the compound and measuring the concentration required to reduce cell viability by 50%. nih.gov
The data below summarizes findings from a study on novel aryl-urea derivatives containing a trifluoromethylphenyl group, demonstrating their in vitro anticancer activity against various human cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference Drug (Doxorubicin) IC50 (μM) |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | 52.1 |
| Compound 8 | PACA2 | 22.4 | 52.1 |
| Compound 9 | HCT116 | 17.8 | >100 |
| Compound 9 | HePG2 | 12.4 | >100 |
| Compound 9 | HOS | 17.6 | >100 |
Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacodynamic effects. These studies are critical for understanding how a compound behaves in a complex biological system.
For derivatives developed as S1P1 agonists, a primary in vivo pharmacodynamic marker is the reduction of peripheral blood lymphocyte counts. researchgate.netnih.gov This is typically assessed in rodents, such as mice or rats. After administration of the test compound, blood samples are collected at various time points and analyzed by flow cytometry to quantify the number of circulating T-cells and B-cells. A significant and sustained reduction in these cell populations indicates successful S1P1 receptor engagement in vivo. nih.gov
Beyond lymphopenia, the efficacy of S1P1 agonist derivatives is tested in animal models of human diseases. A common model for multiple sclerosis is experimental autoimmune encephalomyelitis (EAE), while collagen-induced arthritis models are used for rheumatoid arthritis. nih.govbiomolther.org In these studies, treatment with the test compound is evaluated for its ability to prevent disease onset or reduce the severity of clinical symptoms compared to a placebo group.
The table below presents representative data from an in vivo study of an S1P1 agonist (CYM-5442) in mice, demonstrating its effect on lymphocyte counts. nih.gov
| Treatment Group | White Blood Cell Count (WBC) (% Reduction vs. Vehicle) | Circulating B-cells (% Reduction vs. Vehicle) | Circulating T-cells (% Reduction vs. Vehicle) |
|---|---|---|---|
| Vehicle | 0% | 0% | 0% |
| CYM-5442 (10 mg/kg) | 64% | 65% | 85% |
In other therapeutic areas, in vivo studies for trifluoromethylphenyl-containing compounds would utilize different models. For example, the efficacy of novel antibacterial derivatives would be tested in mouse models of bacterial infection, where key outcomes include bacterial clearance from tissues and survival rates. nih.gov However, a significant challenge in transitioning from in vitro to in vivo success is ensuring the compound has suitable pharmacokinetic properties, as poor solubility or rapid metabolism can limit its efficacy in animal models. nih.gov
Environmental Disposition and Ecotoxicological Considerations
Biodegradation Pathways and Rates
Studies on fluoxetine (B1211875) have also shown that it can be biodegraded under anaerobic conditions by bacterial communities, including sulphate-reducing bacteria. nih.gov In one study, 66 ± 9% of a 50 mg/L fluoxetine concentration was removed after 31 days under such conditions. nih.gov This suggests that anaerobic environments in sediments and some wastewater treatment systems may offer potential degradation routes for related trifluoromethylated compounds. However, without specific studies, the biodegradation of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol is presumed to be slow, contributing to its potential persistence in the environment.
Adsorption to Soil and Sediment
The mobility of an organic compound in the subsurface environment is largely governed by its tendency to adsorb to soil and sediment particles. This behavior is quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.comladwp.com A high Koc value indicates strong adsorption and limited mobility, whereas a low value suggests the compound is more likely to remain in the aqueous phase and be transported with groundwater. chemsafetypro.com
Experimental Koc values for this compound are not documented. However, the Koc can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which rely on physicochemical properties like the octanol-water partition coefficient (Kow). nih.govchula.ac.thfrontiersin.org The log Kow for the structurally similar isomer 3-[3-(trifluoromethyl)phenyl]propan-1-ol has a computed value of 2.7, indicating moderate hydrophobicity. nih.gov This suggests that this compound would likely exhibit moderate adsorption to the organic fraction of soils and sediments. Consequently, its mobility in the environment is expected to be somewhat limited, with a tendency to partition from water to solid phases.
Table 1: Predicted Physicochemical Properties and Environmental Partitioning Behavior
| Property | Predicted Value/Behavior | Implication for Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~2.7 (estimated) | Moderate hydrophobicity |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | No data; predicted to be moderate | Moderate adsorption to soil and sediment organic matter |
| Mobility in Soil | Limited | Less likely to leach into groundwater compared to highly soluble compounds |
Volatilization from Aqueous Systems
Volatilization is a key process that determines the transfer of a chemical from a water body to the atmosphere. This tendency is quantified by the Henry's Law constant (H). copernicus.orgmdpi.com Compounds with high H values readily partition into the air, while those with low H values tend to remain in the water. ladwp.commdpi.com
Specific data for the Henry's Law constant, vapor pressure, or water solubility of this compound are not available. However, a qualitative assessment can be made based on its structure. As a primary alcohol, the compound's hydroxyl (-OH) group can form hydrogen bonds with water. This characteristic generally increases water solubility and lowers vapor pressure, thereby reducing the tendency to volatilize. While the trifluoromethylated phenyl group adds hydrophobicity, the alcohol functional group is expected to significantly limit its partitioning into the atmosphere. Therefore, volatilization from aqueous systems is not anticipated to be a significant environmental removal pathway for this compound.
Environmental Fate of Trifluoromethylated Compounds
Trifluoromethylated aromatic compounds represent a class of molecules of considerable industrial and pharmaceutical interest. longdom.orgnih.govresearchgate.net A defining characteristic is the exceptional stability of the trifluoromethyl (-CF3) group, which is conferred by the strength of the carbon-fluorine bond. wechemglobal.com This stability often translates to high environmental persistence for the parent compounds. wechemglobal.comconfex.com
While resistant to many forms of degradation, some trifluoromethylated aromatic compounds can undergo photodegradation in sunlit surface waters. confex.com This process can lead to the formation of highly persistent and mobile terminal degradation products, most notably trifluoroacetic acid (TFA) and inorganic fluoride ions. nih.govconfex.com The rate of photodegradation and the yield of products like TFA can be influenced by the other substituents on the aromatic ring. confex.com Due to their persistence and potential to form problematic daughter products, trifluoromethylated compounds are facing increasing environmental scrutiny. wechemglobal.comconfex.com
Advanced Analytical Detection in Environmental Samples
The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment require highly sensitive and specific analytical methods. Given its expected low concentrations, advanced instrumentation is necessary to achieve the required detection limits. wechemglobal.comramboll.com
The gold standard for analyzing such emerging contaminants is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). wechemglobal.comeurofins.comitrcweb.org This technique offers excellent selectivity and sensitivity for non-volatile organic compounds. Sample preparation typically involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the target analyte from interfering matrix components and enhance detection. eurofins.com For volatile or semi-volatile transformation products, gas chromatography-mass spectrometry (GC-MS) may also be employed. itrcweb.org
A powerful technique for the structural elucidation and quantification of fluorinated compounds is fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy. This method is highly specific to fluorine-containing molecules and can be instrumental in identifying unknown metabolites and degradation products in laboratory studies. nih.gov The use of isotopically labeled internal standards is crucial in these chromatographic methods to ensure accurate quantification by correcting for matrix effects and variations in instrument response. eurofins.com
Table 2: Advanced Analytical Methods for the Detection of this compound
| Analytical Technique | Principle | Application in Environmental Analysis |
|---|---|---|
| Solid-Phase Extraction (SPE) | Sample pre-concentration and clean-up | Isolation of the target analyte from water, soil, and sediment extracts; removal of matrix interferences. eurofins.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by chromatography, followed by mass-based detection and fragmentation | Highly sensitive and selective quantification of the parent compound and non-volatile metabolites in environmental samples. wechemglobal.comitrcweb.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, followed by mass-based detection | Analysis of potential volatile degradation products; may require derivatization for the parent compound. itrcweb.org |
| Fluorine-19 Nuclear Magnetic Resonance (19F NMR) | Detection of the 19F nucleus | Identification and quantification of fluorinated parent compounds and transformation products, particularly in degradation studies. nih.gov |
Future Research Directions and Emerging Paradigms
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of fluorinated compounds like 3-(4-(Trifluoromethyl)phenyl)propan-1-ol is moving towards more efficient and environmentally benign processes. Future research is expected to focus on methodologies that reduce waste, minimize energy consumption, and utilize safer reagents.
Key areas of development include:
Catalytic Hydrogenation: The reduction of precursor molecules, such as ethyl 3-(4-(trifluoromethyl)phenyl)propanoate or 3-(4-trifluoromethyl)cinnamic acid derivatives, using advanced catalytic systems. Heterogeneous catalysts, potentially involving palladium on various supports, offer high efficiency and ease of separation, aligning with green chemistry principles. nih.govyoutube.com
Flow Chemistry: Continuous flow reactors present an opportunity to improve the synthesis by offering precise control over reaction parameters like temperature and pressure. This can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic.
Biocatalysis: The use of enzymes or whole-cell systems to perform specific chemical transformations represents a significant frontier. Biocatalytic reduction of a corresponding ketone or aldehyde precursor could offer exceptional stereoselectivity under mild, aqueous conditions, drastically improving the sustainability of the synthesis.
Photoinduced Methodologies: Photoinduced decarboxylative and dehydrogenative cross-coupling reactions are emerging as powerful tools for forming C-C bonds under mild conditions, offering potential novel pathways to synthesize fluorinated allylic alcohols that could be precursors to the target compound. rsc.org
| Methodology | Traditional Approach | Emerging Advanced Approach | Key Advantages of Advanced Approach |
|---|---|---|---|
| Reduction | Use of stoichiometric metal hydrides (e.g., LiAlH₄). | Catalytic hydrogenation with recyclable catalysts (e.g., Pd/C) in a flow system. | Atom economy, reduced waste, improved safety, scalability. |
| C-C Bond Formation | Grignard reaction with an epoxide. prepchem.com | Palladium-catalyzed cross-coupling (e.g., Mizoroki-Heck reaction) followed by hydrogenation. nih.gov | Greater functional group tolerance, milder reaction conditions. |
| Overall Process | Batch processing. | Continuous flow synthesis. | Enhanced process control, higher throughput, improved safety and purity. |
Targeted Derivatization for Specific Biological Probes and Imaging Agents
The unique physicochemical properties imparted by the trifluoromethyl group make this compound an attractive scaffold for developing specialized molecular tools for biomedical research. Future work will likely involve its strategic modification to create probes and imaging agents.
Fluorescent Probes: The propanol (B110389) moiety can be functionalized to attach fluorophores. These derivatives could be used to visualize biological processes or cellular structures with high sensitivity. rackcdn.com The trifluoromethylphenyl group can help tune the photophysical properties and cellular uptake of the resulting probe.
Positron Emission Tomography (PET) Imaging Agents: The introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), onto the aromatic ring would transform the molecule into a PET tracer. Such agents are invaluable for in vivo imaging in diagnostics and drug development, allowing for non-invasive tracking of biological pathways.
Affinity-Based Probes: The core structure can be modified to include reactive groups or photoaffinity labels. These probes can be used to identify and study the interactions of the molecule with specific biological targets, such as proteins or enzymes, which is crucial for understanding its mechanism of action.
| Probe Type | Derivatization Strategy | Target Application | Imaging Modality |
|---|---|---|---|
| Fluorescent Probe | Esterification or etherification of the alcohol with a fluorescent dye (e.g., fluorescein, rhodamine). | Live-cell imaging, tracking subcellular localization. | Fluorescence Microscopy. |
| PET Tracer | Nucleophilic substitution on a precursor to introduce ¹⁸F onto the phenyl ring. | In vivo tracking of drug distribution, receptor occupancy studies. | Positron Emission Tomography (PET). |
| Affinity Probe | Introduction of a biotin tag for pulldown assays or a photoreactive group (e.g., azide) for covalent labeling. | Target identification and validation. | Western Blot, Mass Spectrometry. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. astrazeneca.compremierscience.com These computational tools can be applied to this compound to accelerate the design of new derivatives and predict their biological activities.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of derivatives with their biological activities. nih.govnih.govjmaterenvironsci.com These models can predict the potency of newly designed compounds before they are synthesized, saving time and resources.
Predictive ADMET Modeling: Deep learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. mdpi.com This allows for the early-stage filtering of compounds that are likely to fail in later development stages due to poor pharmacokinetic or safety profiles.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be trained to generate structures with desired properties, such as high predicted binding affinity for a specific biological target and favorable ADMET characteristics. mdpi.com
| AI/ML Technique | Input Data | Predicted Output | Impact on Research |
|---|---|---|---|
| QSAR Modeling | Molecular descriptors (e.g., LogP, molecular weight) and experimental bioactivity data. ijcrt.orgplos.org | Predicted biological activity (e.g., IC₅₀). | Prioritizes synthesis of the most promising compounds. |
| Deep Neural Networks | 2D/3D molecular structures, large chemical databases. nih.gov | ADMET properties (e.g., solubility, permeability, toxicity). | Reduces late-stage attrition of drug candidates. |
| Generative Models (e.g., RNNs, VAEs) | Known active molecules and desired property profiles. | Novel chemical structures with optimized properties. | Expands chemical space and discovers novel intellectual property. |
Exploration of Novel Bioactivities through Rational Structural Modifications
Systematic structural modifications of this compound, guided by medicinal chemistry principles, could uncover novel biological activities. The trifluoromethyl group is a key feature, known to enhance properties like metabolic stability and binding affinity by altering lipophilicity and electronic characteristics.
Future research could explore:
Positional Isomerism: Synthesizing and testing the 2- and 3-(trifluoromethyl)phenyl isomers to understand how the position of the CF₃ group affects target engagement and selectivity.
Aromatic Ring Substitution: Introducing additional substituents (e.g., halogens, methoxy groups) on the phenyl ring to probe interactions with target binding pockets and modulate pharmacokinetic properties.
Alkyl Chain Modification: Altering the length of the propanol chain or introducing conformational constraints (e.g., cyclopropyl groups) to optimize the geometry for binding to specific biological targets.
| Structural Modification | Rationale | Potential Impact on Bioactivity |
|---|---|---|
| Move CF₃ group to meta- or ortho- position | Alters electronic distribution and steric profile. | Change in target selectivity and binding affinity. |
| Add a chlorine or fluorine atom to the phenyl ring | Modifies lipophilicity and potential for halogen bonding. | Enhanced binding affinity and altered metabolic profile. |
| Replace propanol with butanol or ethanol chain | Changes the distance and angle between the phenyl ring and the hydroxyl group. | Optimize fit within a target's binding site. |
Comprehensive Environmental Impact Assessments of Fluorinated Alcohols in Various Ecosystems
The increasing use of organofluorine compounds necessitates a thorough understanding of their environmental fate and potential ecological impact. acs.org The strength of the carbon-fluorine bond often leads to high persistence in the environment. nih.govnih.gov
Comprehensive environmental assessments for this compound should be a research priority, focusing on:
Biodegradation Pathways: Investigating its susceptibility to microbial degradation in soil and aquatic environments. While the trifluoromethyl group can be resistant to degradation, some microbes have been shown to metabolize such compounds, often through initial oxidation of the aromatic ring. mdpi.com
Bioaccumulation Potential: Determining the likelihood of the compound accumulating in organisms. Its lipophilicity, influenced by the trifluoromethyl group, will be a key factor in this assessment.
Ecotoxicity Studies: Evaluating the acute and chronic toxicity to a range of representative organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. vliz.benih.govresearchgate.net Studies on fluorotelomer alcohols have shown that toxicity can increase with the length of the fluorinated chain. vliz.benih.gov
Atmospheric Fate: Assessing its potential for long-range transport and degradation in the atmosphere, as some fluorinated compounds can contribute to global warming. societechimiquedefrance.fr
| Assessment Area | Key Research Questions | Methodologies |
|---|---|---|
| Biodegradability | What are the primary degradation products? What is the half-life in soil and water? | OECD standardized tests (e.g., OECD 301), microbial incubation studies. |
| Bioaccumulation | What is its octanol-water partition coefficient (Kow)? Does it accumulate in aquatic life? | HPLC method for Kow determination, fish bioconcentration factor (BCF) studies. |
| Ecotoxicity | What are the EC₅₀/LC₅₀ values for key indicator species? | Acute and chronic toxicity tests on algae, daphnids, and fish. |
| Atmospheric Persistence | What is its atmospheric lifetime and global warming potential? | Photochemical degradation studies, computational modeling. |
Q & A
Q. What are the established synthetic routes for 3-(4-(trifluoromethyl)phenyl)propan-1-ol, and how do reaction conditions affect yield and purity?
Answer: The synthesis of this compound typically involves:
- Grignard Reaction : Reacting 4-(trifluoromethyl)benzyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield the alcohol .
- Cross-Coupling : Suzuki-Miyaura coupling of 3-bromopropan-1-ol with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis .
- Reduction : Catalytic hydrogenation of 3-(4-(trifluoromethyl)phenyl)propanal using NaBH₄ or LiAlH₄ .
Q. Key Factors Influencing Yield/Purity :
Q. Which spectroscopic methods are optimal for characterizing this compound, and what key spectral features confirm its structure?
Answer:
- ¹H NMR : Signals at δ 1.80–2.10 ppm (CH₂ groups), δ 3.65–3.85 ppm (OH-bearing CH₂), and δ 7.40–7.70 ppm (aromatic protons adjacent to CF₃) .
- ¹⁹F NMR : A singlet at δ -62 to -64 ppm confirms the CF₃ group .
- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 218 (M⁺) and fragments at m/z 145 (C₆H₄CF₃⁺) .
Validation : Compare with reference spectra from databases like PubChem or EPA DSSTox .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported reactivity of this compound across different substitution reactions?
Answer: Discrepancies may arise due to:
- Steric Effects : The bulky CF₃ group hinders nucleophilic attack at the benzylic position.
- Electronic Effects : CF₃ withdraws electrons, deactivating the aromatic ring but polarizing the C-O bond in the alcohol.
Q. Methodological Strategies :
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) .
- Computational Modeling : DFT calculations to map transition states and identify rate-limiting steps.
- Isotopic Labeling : Use D₂O or ¹⁸O to trace hydroxyl group participation in reactions .
Example : Substitution with acyl chlorides shows lower yields than amino derivatives due to steric hindrance .
Q. What role does the trifluoromethyl group play in modulating the compound's interactions with biological targets, and how can this be systematically studied?
Answer: The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.8) .
- Metabolic Stability : Resists oxidative degradation compared to non-fluorinated analogs.
- Target Binding : Forms strong van der Waals interactions with hydrophobic enzyme pockets .
Q. Experimental Approaches :
- SAR Studies : Synthesize analogs with Cl, CH₃, or H substituents and compare bioactivity .
- Crystallography : Resolve X-ray structures of the compound bound to enzymes (e.g., STAT3) to map binding motifs .
- Fluorescence Polarization : Quantify binding affinity changes in CF₃ vs. non-CF₃ derivatives .
Case Study : STAT3 inhibitors with CF₃ show 10-fold higher potency than non-fluorinated analogs due to enhanced target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
